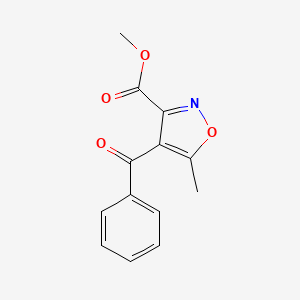

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate

Vue d'ensemble

Description

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” is a chemical compound with the molecular formula C13H11NO4 . It is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in organic chemistry. Various methods have been developed for the synthesis of oxazole derivatives, including direct arylation of oxazoles with high regioselectivity . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The molecular structure of “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” consists of a five-membered oxazole ring, which includes one oxygen atom and one nitrogen atom . The compound also contains a benzoyl group and a methyl group attached to the oxazole ring .Chemical Reactions Analysis

Oxazole derivatives, including “Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate”, can undergo various chemical reactions. For instance, palladium-catalyzed direct arylation and alkenylation of oxazoles have been reported .Physical And Chemical Properties Analysis

“Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate” has a molecular weight of 245.23 . Other physical and chemical properties such as density, boiling point, and other relevant properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthesis and Biological Activity

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate and related compounds have been synthesized and studied for various biological activities. For instance, oxazole derivatives have been synthesized with inhibitory activity on blood platelet aggregation, showing potential as therapeutic agents comparable to aspirin in their efficacy. These compounds have been prepared through reactions involving methyl α-isocyanoacetate and acylating reagents, followed by several transformation steps to yield N-alkyl-oxazole-4-carboxamides among others, demonstrating their potential in the development of new pharmacological agents (Y. Ozaki et al., 1983).

Environmental Applications

Benzotriazoles, including analogs related to the chemical structure of interest, have been identified as polar and poorly degradable pollutants in municipal wastewater. Research focused on the occurrence and removal of these compounds has highlighted the challenges and strategies in mitigating their impact on water cycles. This work underscores the environmental relevance of managing compounds with similar structural features to ensure the safety and cleanliness of water resources (T. Reemtsma et al., 2010).

Structural Assignments and Chemical Reactions

Investigations into the structural assignments of 4-halo-1,3-oxazoles derived from related chemical reactions have provided insights into the formation of isomeric heterocycles. These studies, utilizing techniques such as IR spectroscopy, have clarified the outcomes of thermal ring expansion processes, contributing to our understanding of the reaction mechanisms and structural diversity attainable from oxazole precursors (S. Lopes et al., 2009).

Anticancer Activity

Research into the synthesis of novel oxazole derivatives has explored their potential as anticancer agents. A series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates underwent screening against 60 cancer cell lines, including lung, kidney, CNS, and breast cancer, among others. Some compounds demonstrated significant cytotoxic activity, highlighting the therapeutic potential of methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate analogs in cancer treatment (S. Pilyo et al., 2020).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-10(11(14-18-8)13(16)17-2)12(15)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXYJRINEROENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)OC)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-benzoyl-5-methyl-1,2-oxazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)